2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one

Gallium-resistant lung cancer AXL kinase Anti-proliferative

2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one (also designated compound 5476423 or 2M3QP) is a synthetic small molecule belonging to the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)-one class, incorporating a 5‑methyl‑1H‑pyrazole moiety via a propyl linker. Its molecular formula is C₁₅H₁₆N₄OS and its molecular weight is 300.4 g mol⁻¹.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 1003993-45-0
Cat. No. B2464514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one
CAS1003993-45-0
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H16N4OS/c1-11-7-8-16-19(11)10-4-9-18-14(20)12-5-2-3-6-13(12)17-15(18)21/h2-3,5-8H,4,9-10H2,1H3,(H,17,21)
InChIKeyCJGMKPPPFWRJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one (CAS 1003993‑45‑0): Identity, Classification, and Procurement‑Relevant Characteristics


2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one (also designated compound 5476423 or 2M3QP) is a synthetic small molecule belonging to the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)-one class, incorporating a 5‑methyl‑1H‑pyrazole moiety via a propyl linker [1]. Its molecular formula is C₁₅H₁₆N₄OS and its molecular weight is 300.4 g mol⁻¹ . The compound is listed in the MeSH database under the pyrazoles and quinolines headings with a note on anti‑proliferative activity against gallium‑resistant lung cancer [1].

Why In‑Class Quinazolinone Substitution Cannot Be Assumed: The Case for 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one


Within the 2‑thioxoquinazolin‑4‑one family, both the nature of the N3‑substituent and the electronic character of the pyrazole ring profoundly modulate target engagement and cellular potency. The 5‑methyl‑1H‑pyrazole tethered through a three‑carbon spacer in compound 5476423 confers a distinct AXL‑kinase‑dependent anti‑proliferative profile in gallium‑resistant lung adenocarcinoma models that is not replicated by close analogs bearing chloro‑, trifluoromethyl‑, or cyclopropyl‑substituted pyrazoles [1]. Co‑identified lead compound 7919469—a naphthalene‑tetrazole hybrid—shares the same virtual‑screening origin but exhibits a 6‑fold lower potency, underscoring that even hits from the same campaign diverge sharply in efficacy [1]. These data demonstrate that generic substitution within the mercaptoquinazolinone class carries a high risk of compromising the specific potency and pathway‑suppression effects documented for the title compound.

Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Performance Data for 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one


80‑Fold Superiority Over Gallium Acetylacetonate in Gallium‑Resistant Lung Adenocarcinoma A549 Cells

In gallium‑resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 demonstrated an 80‑fold greater anti‑proliferative potency relative to the reference gallium‑based agent gallium acetylacetonate (GaAcAc) [1]. The parent article (Oyewumi et al., 2014) screened eight compound series identified through virtual screening against an AXL kinase homology model and reported this fold‑change as a primary endpoint [1].

Gallium-resistant lung cancer AXL kinase Anti-proliferative

6.15‑Fold Superior Potency Versus Co‑Identified Lead Compound 7919469 in the Same Gallium‑Resistant Lung Cancer Model

Within the same study, compound 5476423 and compound 7919469 (a naphthalene‑tetrazole scaffold) were identified as leads from the virtual‑screening campaign. Compound 5476423 displayed an 80‑fold potency increase over GaAcAc, whereas compound 7919469 achieved only a 13‑fold increase, yielding a 6.15‑fold (80/13) potency advantage for compound 5476423 [1].

Gallium-resistant lung cancer Lead prioritization Structure-activity relationship

Suppression of AXL Protein Overexpression: Mechanistic Differentiation from Gallium Acetylacetonate

Compared with gallium‑sensitive (S) A549 cells, gallium‑resistant (R) cells exhibited elevated AXL protein expression. Treatment with compound 5476423 significantly suppressed this AXL overexpression, whereas GaAcAc alone did not produce comparable suppression [1]. This result provides a mechanistic basis for the 80‑fold potency differential and distinguishes compound 5476423 from the gallium‑based baseline.

AXL kinase Resistance mechanism Protein expression

Acetylcholinesterase Inhibition in the Early Micromolar Range: A Secondary Pharmacological Activity

In a separate in vitro study, compound 5476423 inhibited acetylcholinesterase (AChE) within the early micromolar range and displayed non‑competitive kinetics, reducing the maximum hydrolysis velocity (Vₘₐₓ) of the enzyme [1]. No comparator AChE inhibitor was tested side‑by‑side; thus this finding is classified as supporting evidence. The study also noted that compound 5476423 can be conceptually derived by combining two 8‑hydroxyquinoline units, providing a structural hypothesis for its activity [1].

Acetylcholinesterase Alzheimer's disease Non-competitive inhibition

Synergistic Combinatorial Effect: 2‑Fold Enhancement of GaAcAc Efficacy in Gallium‑Resistant Cells

When gallium‑resistant A549 cells were co‑treated with compound 5476423 and GaAcAc, the efficacy of GaAcAc was increased 2‑fold, compared with a 1.2‑fold enhancement when co‑treated with compound 7919469 [1]. This demonstrates that compound 5476423 not only outperforms GaAcAc as a single agent but also acts as a gallium‑sensitizing agent, partially reversing the resistance phenotype.

Combination therapy Gallium sensitization Resistance reversal

Best‑Fit Research and Pre‑Clinical Application Scenarios for 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one


Gallium‑Resistant Non‑Small Cell Lung Cancer (NSCLC) Model Development

Compound 5476423′s 80‑fold potency advantage over GaAcAc and its ability to suppress AXL overexpression in gallium‑resistant A549 cells [1] position it as a high‑priority tool compound for establishing and validating in vitro and in vivo models of gallium‑resistant NSCLC. Procurement should be prioritized when the experimental goal is to dissect AXL‑driven resistance mechanisms or to screen for next‑generation agents that bypass gallium resistance.

Combination‑Therapy Screening in Metal‑Based Anticancer Regimens

The 2‑fold enhancement of GaAcAc efficacy upon co‑treatment with compound 5476423—substantially greater than the 1.2‑fold effect of co‑lead 7919469 [1]—makes this compound a preferred procurement choice for laboratories designing combination screens that pair organic small molecules with gallium‑based or other metal‑containing anticancer agents to overcome acquired resistance.

Polypharmacology Explorations Bridging Oncology and Neurodegeneration

The independent finding that compound 5476423 inhibits acetylcholinesterase in the early micromolar range with non‑competitive kinetics [1] supports its use in multi‑target drug‑discovery programs that seek to simultaneously address oncological and neurodegenerative pathways. Procurement of compound 5476423 is indicated when a single chemical entity is required to probe both AXL‑kinase‑driven proliferation and cholinergic signaling in translational research settings.

Structure–Activity Relationship (SAR) Expansion Around the 5‑Methyl‑1H‑Pyrazole Motif

The pronounced potency differential between compound 5476423 (80‑fold) and the close analog 7919469 (13‑fold) [1] highlights the critical contribution of the 5‑methyl‑1H‑pyrazole‑propyl‑mercaptoquinazolinone scaffold. Procurement of compound 5476423 as a reference standard is essential for medicinal chemistry teams synthesizing and benchmarking new analogs that explore modifications to the pyrazole substitution pattern, linker length, or quinazolinone core.

Quote Request

Request a Quote for 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.